REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5]1[S:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=1.[I-:14].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O>[I:14][CH2:2][CH2:3][CH2:4][C:5]1[S:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
902 mg
|
Type
|
reactant
|
Smiles
|
ClCCCC1=CC2=C(S1)C=CC=C2
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
sodium thiosulphate
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with diethyl ether (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
FILTRATION
|
Details
|
that was filtered through Celite
|
Type
|
WASH
|
Details
|
eluted with heptanes
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
|
Smiles
|
ICCCC1=CC2=C(S1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |